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molecular formula C13H19BO3 B1532495 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol CAS No. 627906-52-9

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No. B1532495
M. Wt: 234.1 g/mol
InChI Key: WWKXCYNPIQEAKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07960552B2

Procedure details

Sodium periodate (4.22 g, 19.74 mmol) was added to 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.54 g, 6.58 mmol) and ammonium acetate (1.52 g, 19.74 mmol) in acetone and water (2:1, 66 mL) at room temperature. The mixture was stirred for nineteen hours, then filtered, and concentrated. Sodium chloride was added to the filtrate, and it was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, then filtered and concentrated. The residue was purified by silica gel chromatography eluting with 1:1 ethyl acetate:hexanes to ethyl acetate to give 364.4 mg (36%) of (4-hydroxy-3-methylphenyl)boronic acid as a solid. 1H NMR (400 MHz, d6-DMSO): δ 9.31 (s, 1H), 7.55 (s, 1H), 7.52 (d, J=8 Hz, 1H), 6.76 (d, J=8 Hz, 1H), 2.14 (s, 3H). ESI-LCMS m/z 151 (M−H)−.
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
66 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
I([O-])(=O)(=O)=O.[Na+].[CH3:7][C:8]1[CH:13]=[C:12]([B:14]2[O:18]C(C)(C)C(C)(C)[O:15]2)[CH:11]=[CH:10][C:9]=1[OH:23].C([O-])(=O)C.[NH4+]>CC(C)=O.O>[OH:23][C:9]1[CH:10]=[CH:11][C:12]([B:14]([OH:18])[OH:15])=[CH:13][C:8]=1[CH3:7] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
4.22 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
1.54 g
Type
reactant
Smiles
CC1=C(C=CC(=C1)B1OC(C(O1)(C)C)(C)C)O
Name
Quantity
1.52 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Name
Quantity
66 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for nineteen hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Sodium chloride was added to the filtrate, and it
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 1:1 ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1)B(O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 364.4 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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